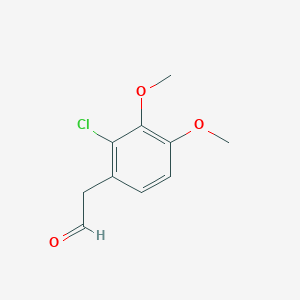
2-(2-Chloro-3,4-dimethoxyphenyl)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloro-3,4-dimethoxyphenyl)acetaldehyde is an organic compound with the molecular formula C10H11ClO3 It is characterized by the presence of a chloro group and two methoxy groups attached to a benzene ring, along with an acetaldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(2-Chloro-3,4-dimethoxyphenyl)acetaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-chloro-3,4-dimethoxybenzaldehyde with appropriate reagents to introduce the acetaldehyde group. The reaction conditions typically involve the use of reducing agents or other specific reagents to achieve the desired transformation.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical processes that ensure high yield and purity. These methods often utilize optimized reaction conditions, including controlled temperatures, pressures, and the use of catalysts to enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Chloro-3,4-dimethoxyphenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions result in the formation of new compounds with different functional groups replacing the chloro group.
Applications De Recherche Scientifique
2-(2-Chloro-3,4-dimethoxyphenyl)acetaldehyde has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-(2-Chloro-3,4-dimethoxyphenyl)acetaldehyde exerts its effects involves interactions with specific molecular targets. The presence of the chloro and methoxy groups can influence its reactivity and binding properties. The aldehyde group is also reactive and can form covalent bonds with nucleophiles, leading to various biochemical and chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-3,4-dimethoxybenzaldehyde: Similar structure but lacks the acetaldehyde group.
2-Chloro-3,4-dimethoxyphenethylamine: Contains an amine group instead of an aldehyde.
2-Chloro-3,4-dimethoxyphenylacetic acid: Features a carboxylic acid group in place of the aldehyde.
Uniqueness
2-(2-Chloro-3,4-dimethoxyphenyl)acetaldehyde is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential applications. The presence of both chloro and methoxy groups, along with the aldehyde functionality, makes it a versatile compound for various synthetic and research purposes.
Propriétés
Formule moléculaire |
C10H11ClO3 |
|---|---|
Poids moléculaire |
214.64 g/mol |
Nom IUPAC |
2-(2-chloro-3,4-dimethoxyphenyl)acetaldehyde |
InChI |
InChI=1S/C10H11ClO3/c1-13-8-4-3-7(5-6-12)9(11)10(8)14-2/h3-4,6H,5H2,1-2H3 |
Clé InChI |
WBYAMMDVRZRIJZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)CC=O)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


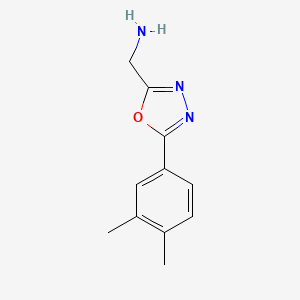
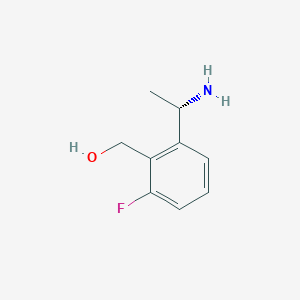

![2,2,2-Trifluoro-1-(3,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)ethan-1-one](/img/structure/B12974844.png)
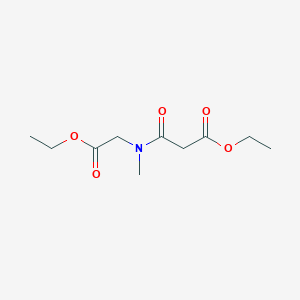
![2-(Difluoromethyl)benzo[d]thiazol-7-ol](/img/structure/B12974852.png)
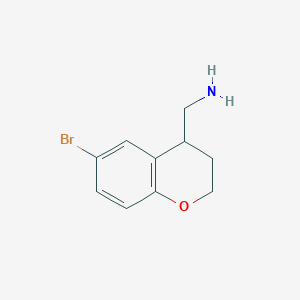

![2,3,4,5-Tetrahydrobenzo[b]azocin-6(1H)-one](/img/structure/B12974871.png)
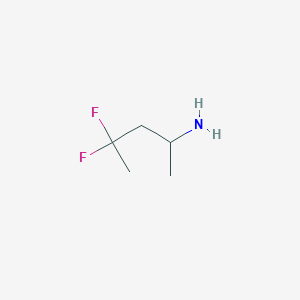
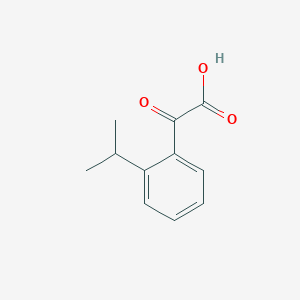

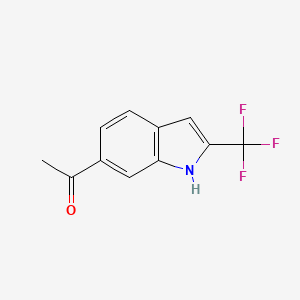
![2-(4-(Pyrrolidin-1-yl)phenyl)pyrano[3,2-g]indol-4(9H)-one](/img/structure/B12974885.png)
